molecular formula C21H12F2O B8790125 (4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE

(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE

Cat. No.: B8790125
M. Wt: 318.3 g/mol
InChI Key: PYJROGCYZUAOTO-UHFFFAOYSA-N
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Description

(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE is an organic compound characterized by the presence of fluorine atoms and a methanone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE typically involves the reaction of 4-fluorobenzoyl chloride with 4-ethynylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms instead of fluorine.

    4-Hydroxy-2-quinolones: Different core structure but similar in terms of biological activity and applications

Uniqueness

(4-FLUOROPHENYL){4-[2-(4-FLUOROPHENYL)-1-ETHYNYL]PHENYL}METHANONE is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C21H12F2O

Molecular Weight

318.3 g/mol

IUPAC Name

(4-fluorophenyl)-[4-[2-(4-fluorophenyl)ethynyl]phenyl]methanone

InChI

InChI=1S/C21H12F2O/c22-19-11-5-16(6-12-19)2-1-15-3-7-17(8-4-15)21(24)18-9-13-20(23)14-10-18/h3-14H

InChI Key

PYJROGCYZUAOTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 mL, 3-neck, round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a condenser were placed 12.00 g (100.0 mMol) of 1-ethynyl-4-fluorobenzene, 27.93 g (100.0 mMol) of 4-bromo-4′-fluorobenzophenone (Rieke Metals, Inc.), 1.5 g of tetrakis(triphenylphosphine)palladium[0], and 150 mL of de-aerated triethylamine. The reaction mixture was heated to 80° C. with stirring under argon for 3 hr and then cooled to ambient overnight (16 hr) with stirring. The reaction mixture was filtered to remove a white precipitate of triethylamine hydrobromide. The triethylamine solvent was evaporated and the solids obtained were dissolved in dichloromethane. The resulting solution was washed with water (2×50 mL), 2% HCl (2×50 mL), brine, and then dried over sodium sulfate. After removal of the solvent, the crude 4-fluoro-4′-(4-fluorobenzoyl)tolane was purified by silica gel column chromatography using hexanes as the elutant. White crystals having a melting point of 190-191° C. were obtained in a yield of 81%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
27.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenylphosphine)palladium[0]
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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